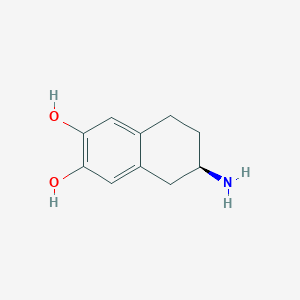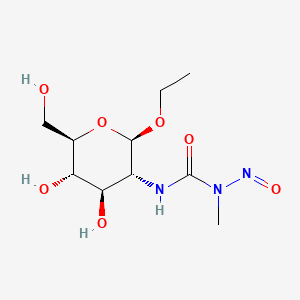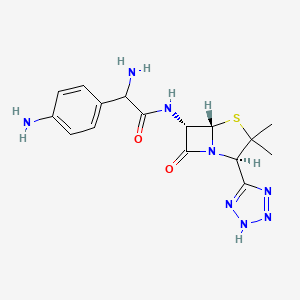
Unii-goo6T4M85U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Unii-goo6T4M85U involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Unii-goo6T4M85U undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and peptide analogs with substituted amino acids .
Applications De Recherche Scientifique
Unii-goo6T4M85U has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in cancer immunotherapy as a component of Maveropepimut-S (DPX-Survivac).
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Unii-goo6T4M85U involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. In the context of Maveropepimut-S, it is designed to stimulate the immune system to recognize and attack cancer cells. The peptide component helps in the presentation of tumor antigens to immune cells, enhancing the immune response against cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-lysyl-L-arginyl-L-isoleucyl-L-seryl-L-threonyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-tryptophyl-L-prolyl: A similar peptide with slight variations in the amino acid sequence.
L-arginyl-L-isoleucyl-L-seryl-L-threonyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-tryptophyl-L-prolyl: Another peptide with a similar structure but lacking one lysine residue.
Uniqueness
Unii-goo6T4M85U is unique due to its specific amino acid sequence, which imparts distinct properties and functions. Its role in Maveropepimut-S highlights its potential in cancer immunotherapy, setting it apart from other peptides with similar structures .
Propriétés
Numéro CAS |
735329-33-6 |
|---|---|
Formule moléculaire |
C60H93N17O14 |
Poids moléculaire |
1276.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H93N17O14/c1-4-33(2)48(75-50(81)38(63)19-14-26-67-60(65)66)56(87)74-45(32-78)54(85)76-49(34(3)79)57(88)72-42(28-35-16-6-5-7-17-35)52(83)69-40(21-10-12-24-61)51(82)71-43(30-47(64)80)53(84)73-44(29-36-31-68-39-20-9-8-18-37(36)39)58(89)77-27-15-23-46(77)55(86)70-41(59(90)91)22-11-13-25-62/h5-9,16-18,20,31,33-34,38,40-46,48-49,68,78-79H,4,10-15,19,21-30,32,61-63H2,1-3H3,(H2,64,80)(H,69,83)(H,70,86)(H,71,82)(H,72,88)(H,73,84)(H,74,87)(H,75,81)(H,76,85)(H,90,91)(H4,65,66,67)/t33-,34+,38-,40-,41-,42-,43-,44-,45-,46-,48-,49-/m0/s1 |
Clé InChI |
ZQHXESTUHPVAAI-VMYDALPASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)











